molecular formula C16H16ClN3OS B5824380 2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide

2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide

Cat. No. B5824380
M. Wt: 333.8 g/mol
InChI Key: FRLLHXOBDQKMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorobenzoyl)-N-(3,4-dimethylphenyl)hydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CDC or CDC-1, and it belongs to the class of thiosemicarbazone compounds. CDC-1 has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of CDC-1 is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of deoxyribonucleotides, which are necessary for DNA replication and cell division. CDC-1 has also been found to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
CDC-1 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for maintaining tissue homeostasis. CDC-1 has also been found to inhibit the growth of cancer cells, both in vitro and in vivo. In addition, CDC-1 has been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

CDC-1 has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be synthesized in large quantities with good purity. It has also been found to have low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of CDC-1 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on CDC-1. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and treatment regimen for CDC-1, as well as its effectiveness against different types of cancer. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine the mechanism of action of CDC-1 against different types of pathogens, as well as its effectiveness in vivo. Finally, further studies are needed to elucidate the mechanism of action of CDC-1, which will help to inform its potential applications in scientific research.

Synthesis Methods

The synthesis of CDC-1 involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with 3,4-dimethylphenylhydrazine in the presence of acetic acid and ethanol to yield CDC-1. The synthesis of CDC-1 is a relatively straightforward process, and the compound can be obtained in high yields with good purity.

Scientific Research Applications

CDC-1 has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields. CDC-1 has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have antimicrobial properties, with studies showing its effectiveness against a range of bacterial and fungal pathogens.

properties

IUPAC Name

1-[(4-chlorobenzoyl)amino]-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-10-3-8-14(9-11(10)2)18-16(22)20-19-15(21)12-4-6-13(17)7-5-12/h3-9H,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLHXOBDQKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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